molecular formula C26H32N4O4S B2456073 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 863558-92-3

4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2456073
CAS No.: 863558-92-3
M. Wt: 496.63
InChI Key: RMOTUDMDSNTNBN-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of multiple functional groups, including methoxy, piperazine, pyridine, and sulfonamide, suggests potential biological activity and versatility in chemical reactions.

Properties

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-20-17-24(10-11-26(20)34-3)35(31,32)28-19-25(21-5-4-12-27-18-21)30-15-13-29(14-16-30)22-6-8-23(33-2)9-7-22/h4-12,17-18,25,28H,13-16,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOTUDMDSNTNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Intermediate: Reacting 4-methoxyphenylamine with piperazine under controlled conditions.

    Coupling with Pyridine Derivative: The piperazine intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide: A structurally similar compound with slight variations in the substituents.

Uniqueness

The uniqueness of 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other sulfonamides.

Biological Activity

4-Methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential clinical implications based on recent research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C22H27N3O4S\text{C}_{22}\text{H}_{27}\text{N}_3\text{O}_4\text{S}

This structure includes a methoxy group, a piperazine moiety, and a pyridine ring, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The interaction with specific receptors or signaling pathways could lead to altered cellular responses, particularly in cancer cells.
  • Induction of Apoptosis : Some studies suggest that piperazine derivatives can promote apoptosis in cancer cells, which is crucial for their anticancer efficacy.

Case Study 1: Anticancer Activity

A study explored the effects of piperazine derivatives on various cancer cell lines. The results indicated that compounds structurally related to 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide exhibited significant cytotoxicity against A549 (lung cancer) and HepG2 (liver cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)12.5Apoptosis induction
HepG2 (Liver Cancer)15.0Cell cycle arrest

Case Study 2: Neuroprotective Effects

In an animal model of ischemia, the administration of similar piperazine derivatives significantly improved survival rates and reduced neurological deficits. The study highlighted the compound's ability to modulate inflammatory responses and protect neuronal integrity.

Treatment GroupSurvival Rate (%)Neurological Score Improvement
Control40-
Compound Treatment80+3

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including:

  • Piperazine Functionalization : Introduction of the 4-methoxyphenyl group to the piperazine ring via nucleophilic substitution or coupling reactions. For example, using 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions .
  • Sulfonamide Formation : Reaction of the sulfonyl chloride intermediate with a secondary amine (e.g., 2-(pyridin-3-yl)ethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide bond formation.
  • Catalysts : Use coupling agents like HBTU or BOP to enhance reaction efficiency .
  • Yield Improvement : Sequential addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and piperazine/ethyl linkages (δ 2.5–3.5 ppm). Splitting patterns confirm stereochemistry .
    • ¹³C NMR : Verify sulfonamide carbonyl (~115 ppm) and quaternary carbons in the piperazine ring .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic clusters for exact mass validation (±5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Approach :

Assay Validation : Ensure consistency in cell lines (e.g., HEK-293 vs. primary neurons) and receptor expression levels.

Pharmacokinetic Profiling : Measure plasma stability, protein binding, and blood-brain barrier penetration to explain discrepancies in efficacy .

Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo activity .

Dose-Response Correlation : Compare IC₅₀ values (in vitro) with ED₅₀ (in vivo) under matched dosing regimens .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the piperazine and sulfonamide moieties?

  • Piperazine Modifications :
    • Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric/electronic effects on receptor binding .
    • Test enantiomeric purity via chiral HPLC; piperazine stereochemistry often impacts selectivity (e.g., α₁-adrenergic vs. 5-HT₁A receptors) .
  • Sulfonamide Variations :
    • Substitute the methyl group on the benzenesulfonamide with halogens or heterocycles to modulate lipophilicity and solubility .
  • Biological Assays :
    • Use radioligand binding assays (e.g., ³H-labeled antagonists) to quantify affinity for target receptors .

Q. How should researchers address unexpected byproducts during the final stages of synthesis?

  • Byproduct Identification :
    • LC-MS and 2D NMR (COSY, HSQC) to trace impurities (e.g., unreacted intermediates or oxidation products) .
  • Process Adjustments :
    • Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents.
    • Optimize reaction time: Prolonged stirring may lead to epimerization at chiral centers .
  • Purification : Switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

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